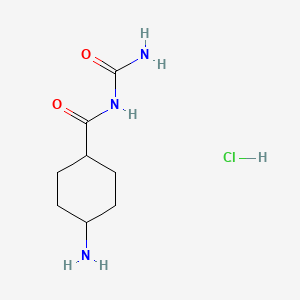

(4-Aminocyclohexanecarbonyl)urea hydrochloride

Description

Properties

IUPAC Name |

4-amino-N-carbamoylcyclohexane-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2.ClH/c9-6-3-1-5(2-4-6)7(12)11-8(10)13;/h5-6H,1-4,9H2,(H3,10,11,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGZPPCBIURUGDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)NC(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation Approach

A widely reported method involves catalytic hydrogenation of 4-aminobenzoic acid derivatives under controlled hydrogen pressure and temperature with a suitable catalyst (e.g., Ru/C).

- Catalyst: 5% Ruthenium on carbon (Ru/C) is preferred.

- Conditions: Hydrogen pressure between 10-40 bar; temperature around 100°C.

- Solvent: Aprotic solvents such as acetone or mixtures with water.

- Base: Sodium hydroxide or other bases to maintain basic conditions.

- Outcome: Trans isomer ratio exceeding 75%, often reaching up to 82%, with yields around 68-73%.

This one-pot process enables direct conversion with minimized steps and is suitable for industrial scale due to moderate pressure and temperature requirements.

Process Details and Yield

| Parameter | Typical Value |

|---|---|

| Starting material | p-Aminobenzoic acid |

| Catalyst loading | 20-40 wt% (based on starting material) |

| Hydrogen pressure | 10-15 bar (preferred) |

| Temperature | 100°C |

| Reaction time | 24-28 hours |

| Trans/cis ratio | ~4.2 to 4.6 (trans favored) |

| Yield after workup | 68-73% |

| Purification | Crystallization from aprotic solvents |

The reaction mixture is cooled to precipitate the product, followed by extraction and purification steps involving citric acid washes and solvent extractions to isolate the trans isomer with high purity.

Functionalization to (4-Aminocyclohexanecarbonyl)urea

Urea Formation

The urea moiety is introduced via reaction of the 4-aminocyclohexanecarboxylic acid intermediate with urea or isocyanate derivatives under controlled conditions.

- Typical Reaction: Amino group reacts with urea or carbamoyl chloride to form the urea linkage.

- Solvent: Often aqueous or mixed solvents to facilitate reaction and crystallization.

- Temperature: Mild heating (~50-80°C) to promote coupling.

- Isolation: Formation of hydrochloride salt by treatment with HCl gas or aqueous HCl to yield the hydrochloride salt of the urea derivative.

Example Process (Based on Related Urea Preparations)

From analogous processes for monocyclohexyl urea:

| Step | Conditions/Details |

|---|---|

| Reactants | Cyclohexylamine and urea |

| Solvent | Water or aqueous medium |

| Temperature | 50-80°C |

| Reaction time | Several hours |

| Isolation | Cooling to precipitate product, filtration |

| Salt formation | Treatment with HCl to form hydrochloride salt |

This approach ensures high purity and yield of the urea hydrochloride salt with minimal side reactions.

Separation and Purification Techniques

Cis/Trans Isomer Separation

- Selective precipitation: Using acetone and temperature control (-10°C) to precipitate the trans isomer preferentially.

- Salt formation: Acidification with citric acid to pH ~4 assists in selective extraction.

- Extraction: Multiple dichloromethane extractions to separate organic and aqueous phases.

- Drying: Organic layers dried over sodium sulfate and evaporated under reduced pressure.

Yield and Purity Data

| Compound | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| trans-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-l-carboxylic acid | 62-70 | 92-99 | After separation from cis isomer |

| Final urea hydrochloride derivative | ~70-75 | >95 | After salt formation and drying |

These purification steps are crucial to obtain the desired stereochemistry and pharmaceutical-grade purity.

Summary Table of Preparation Method

| Stage | Reagents/Conditions | Outcome | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Hydrogenation of 4-aminobenzoic acid | Ru/C catalyst, H2 (10-15 bar), NaOH, acetone, 100°C | trans-4-aminocyclohexanecarboxylic acid | 68-73 | >90 | High trans selectivity |

| Boc protection (optional) | Boc anhydride, acetone, room temp | Boc-protected intermediate | ~70 | ~92 | For further functionalization |

| Cis/trans separation | K2CO3, bromethane, acetone, 60°C, cooling | Enriched trans isomer | 62 | 99+ | Precipitation and extraction |

| Urea formation | Urea or isocyanate, aqueous or mixed solvent, mild heat | (4-Aminocyclohexanecarbonyl)urea | ~70 | >95 | Followed by HCl salt formation |

| Hydrochloride salt formation | HCl gas or aqueous HCl | (4-Aminocyclohexanecarbonyl)urea hydrochloride | ~70 | >95 | Final isolated product |

Research Findings and Industrial Considerations

- The use of low hydrogen pressure (<50 bar) and mild temperatures enables safer and scalable industrial synthesis.

- Catalyst reuse is possible but requires careful workup to maintain yield and isomer ratio.

- The one-pot hydrogenation and functionalization process reduces steps and waste.

- Purification by selective precipitation and acid-base extraction ensures high stereochemical purity essential for pharmaceutical applications.

- The hydrochloride salt form improves compound stability and handling.

Chemical Reactions Analysis

Types of Reactions

(4-Aminocyclohexanecarbonyl)urea hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced analogs of the original compound .

Scientific Research Applications

The compound (4-Aminocyclohexanecarbonyl)urea hydrochloride is a significant molecule in various scientific research applications, particularly in medicinal chemistry and materials science. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Chemical Properties and Structure

(4-Aminocyclohexanecarbonyl)urea hydrochloride is characterized by its unique structure, which includes an amine group, a urea moiety, and a cyclohexane ring. This configuration contributes to its biological activity and potential applications in drug development.

Medicinal Chemistry

- Cancer Treatment : Research indicates that compounds related to (4-Aminocyclohexanecarbonyl)urea hydrochloride can inhibit protein-protein interactions, particularly those involving RAS proteins, which are critical in cancer proliferation pathways. A patent describes its use in developing medications aimed at treating proliferative conditions such as cancer by disrupting these interactions .

- Neuropharmacology : The compound has been explored for its neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. Studies have shown that derivatives of this compound can exhibit significant protective effects on neuronal cells under stress conditions.

Materials Science

- Hydrogels Formation : The compound has been investigated for its ability to form supramolecular hydrogels. These hydrogels have applications in drug delivery systems, wound healing, and tissue engineering due to their biocompatibility and tunable mechanical properties . The formation of hydrogels from small organic molecules like (4-Aminocyclohexanecarbonyl)urea hydrochloride highlights its versatility as a building block for advanced biomaterials.

| Application Area | Specific Use Case | Impact |

|---|---|---|

| Cancer Treatment | Inhibition of RAS-effector interactions | Potential for new cancer therapies |

| Neuropharmacology | Neuroprotective effects | Treatment avenues for neurodegenerative diseases |

| Materials Science | Supramolecular hydrogels | Drug delivery, wound healing |

Biomaterials

- Cell Culture and Tissue Engineering : The hydrogel formed from (4-Aminocyclohexanecarbonyl)urea hydrochloride can support cell growth and differentiation, making it suitable for applications in regenerative medicine. Its ability to mimic extracellular matrix properties is particularly valuable .

Photochemical Applications

- Light-Responsive Materials : Research has demonstrated that compounds with similar structures can be used in photochemical reactions to create light-responsive materials. This application is critical for developing smart materials that can change properties upon exposure to light, enhancing their functionality in biomedical applications .

Case Study 1: Cancer Therapeutics

A study published in a patent application explored the efficacy of (4-Aminocyclohexanecarbonyl)urea hydrochloride derivatives in inhibiting RAS signaling pathways. In vitro experiments demonstrated a significant reduction in cell proliferation when treated with these compounds, suggesting their potential as therapeutic agents against specific cancers.

Case Study 2: Hydrogel Development

In an investigation into supramolecular hydrogels, researchers synthesized (4-Aminocyclohexanecarbonyl)urea hydrochloride-based gels that exhibited excellent mechanical properties and biocompatibility. These hydrogels were tested for drug release profiles, showing promising results for sustained drug delivery applications.

Mechanism of Action

The mechanism of action of (4-Aminocyclohexanecarbonyl)urea hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared below with structurally related cyclohexane derivatives:

| Compound Name | Key Functional Groups | Molecular Formula | Molecular Weight | Key Properties |

|---|---|---|---|---|

| (4-Aminocyclohexanecarbonyl)urea hydrochloride | Urea, carbonyl, cyclohexylamine, hydrochloride | C₈H₁₅ClN₃O₂ (estimated) | ~220.68 g/mol (est.) | High polarity (urea + HCl), water solubility likely enhanced by hydrogen bonding |

| trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride | Carboxylic acid, cyclohexylamine, hydrochloride | C₈H₁₆ClNO₂ | 193.67 g/mol | pH-dependent solubility (carboxylic acid), rigid trans-configuration |

| N-(4-Chloro-benzyl)-cyclohexane-1,4-diamine hydrochloride | Chlorobenzyl, cyclohexanediamine, hydrochloride | C₁₃H₂₀Cl₂N₂ | 275.22 g/mol | Lipophilic (chlorobenzyl), potential for aromatic interactions |

| 4-(2-Aminoethyl)catechol hydrochloride | Catechol, ethylamine, hydrochloride | C₈H₁₂ClNO₂ | 197.64 g/mol | Redox-active (catechol), chelating properties |

Key Research Findings

Polarity and Solubility: The urea group in (4-Aminocyclohexanecarbonyl)urea hydrochloride enhances hydrophilicity compared to purely aliphatic cyclohexane derivatives like N-(4-Chloro-benzyl)-cyclohexane-1,4-diamine hydrochloride, which exhibits lipophilicity due to its chlorobenzyl substituent . Urea’s hydrogen-bonding capacity may improve aqueous solubility relative to trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride, whose solubility is pH-dependent (carboxylic acid deprotonates at higher pH) .

Reactivity: The urea moiety enables participation in supramolecular interactions, as seen in studies of urea co-crystals with nitro compounds (e.g., nitrofurantoin-urea co-crystals analyzed via terahertz spectroscopy) . In contrast, compounds like 4-(2-Aminoethyl)catechol hydrochloride leverage catechol’s redox activity for applications in metal chelation or sensor development .

This contrasts with trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride, which resembles nonsteroidal anti-inflammatory drug (NSAID) precursors . Discontinuation of (4-Aminocyclohexanecarbonyl)urea hydrochloride (as noted in ) suggests challenges in synthesis or commercial viability compared to analogs like N-(4-Chloro-benzyl)-cyclohexane-1,4-diamine hydrochloride, which remains available .

Biological Activity

(4-Aminocyclohexanecarbonyl)urea hydrochloride, with the molecular formula C8H16ClN3O2 and a molecular weight of 221.68 g/mol, is a chemical compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

The biological activity of (4-Aminocyclohexanecarbonyl)urea hydrochloride is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. Research indicates that this compound may act as an inhibitor or modulator in biochemical pathways relevant to disease processes.

Biological Activity

Recent studies have highlighted the compound's significant biological activity, particularly in the following areas:

- Antimicrobial Activity : Preliminary investigations suggest that (4-Aminocyclohexanecarbonyl)urea hydrochloride exhibits antibacterial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth .

- Anticancer Potential : The compound has been studied for its potential role in cancer therapy. In vitro assays indicate that it may induce apoptosis in cancer cell lines by modulating apoptotic pathways .

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders .

Case Study 1: Antibacterial Activity

A focused study evaluated the antibacterial efficacy of (4-Aminocyclohexanecarbonyl)urea hydrochloride against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial activity.

Case Study 2: Apoptosis Induction in Cancer Cells

In a series of experiments involving human cancer cell lines, (4-Aminocyclohexanecarbonyl)urea hydrochloride was found to significantly increase the rate of apoptosis compared to control groups. Flow cytometry analysis revealed that treated cells exhibited increased Annexin V positivity, suggesting enhanced apoptotic activity.

Comparative Analysis

To contextualize the biological activity of (4-Aminocyclohexanecarbonyl)urea hydrochloride, we compare it with similar compounds:

| Compound Name | Antimicrobial Activity | Apoptosis Induction | Enzyme Inhibition |

|---|---|---|---|

| (4-Aminocyclohexanecarbonyl)urea HCl | Moderate | Significant | Yes |

| (4-Aminocyclohexanecarbonyl)thiourea | Low | Moderate | No |

| (4-Aminocyclohexanecarbonyl)guanidine | High | Low | Yes |

This table illustrates that while (4-Aminocyclohexanecarbonyl)urea hydrochloride shows moderate antimicrobial activity and significant apoptosis induction, other compounds like guanidine may exhibit higher antibacterial properties but lower efficacy in inducing apoptosis.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (4-Aminocyclohexanecarbonyl)urea hydrochloride with high purity?

- Methodological Answer : Optimize reaction conditions by controlling temperature (e.g., 0–5°C for exothermic steps) and stoichiometric ratios of precursors (e.g., 4-aminocyclohexanecarboxylic acid and urea derivatives). Purification via reversed-phase HPLC (≥98% purity) or recrystallization in ethanol/water mixtures is recommended. Monitor progress using TLC (silica gel, chloroform/methanol 9:1) and confirm purity via NMR (e.g., ¹H/¹³C) and mass spectrometry .

Q. How should researchers characterize the structural and functional groups of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- FT-IR : Identify urea carbonyl stretching (~1640–1680 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹).

- NMR : Assign cyclohexane ring protons (δ 1.2–2.5 ppm) and urea NH signals (δ 5.5–6.5 ppm).

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks involving the urea moiety .

Q. What stability studies are critical for ensuring experimental reproducibility?

- Methodological Answer : Conduct accelerated stability testing under varying conditions:

- Thermal stability : Use TGA/DSC to assess decomposition above 150°C.

- pH stability : Test solubility and degradation in buffers (pH 2–12) via UV-Vis or HPLC.

- Long-term storage : Store desiccated at –20°C to prevent hydrolysis of the urea group .

Advanced Research Questions

Q. How can researchers optimize reaction yields for scale-up synthesis while minimizing byproducts?

- Methodological Answer : Employ a factorial design of experiments (DoE) to test variables:

- Factors : Solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., 1–5 mol% HOBt), and reaction time (12–48 hrs).

- Response surface analysis : Identify optimal conditions using HPLC yield data.

- Scale-up validation : Replicate small-scale conditions in a jacketed reactor with controlled agitation .

Q. How to resolve contradictions in reported bioactivity data across different studies?

- Methodological Answer : Cross-validate experimental parameters:

- Assay conditions : Compare cell lines (e.g., HEK293 vs. HeLa), incubation times, and compound concentrations.

- Control experiments : Test for off-target effects using urea derivatives without the cyclohexane moiety.

- Statistical analysis : Apply multivariate regression to isolate variables causing discrepancies .

Q. What role does the urea group play in molecular interactions with biological targets?

- Methodological Answer : Investigate hydrogen-bonding and π-stacking interactions:

- Molecular docking : Simulate binding to enzymes (e.g., urease) using AutoDock Vina.

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (ΔG, ΔH) in buffer systems.

- Mutagenesis studies : Replace urea with thiourea to assess functional group specificity .

Q. How can computational modeling predict the compound’s behavior in complex biological systems?

- Methodological Answer : Combine quantum mechanics/molecular mechanics (QM/MM) and MD simulations:

- QM/MM : Model electronic interactions at active sites (e.g., cyclohexane ring distortion energies).

- MD simulations : Simulate solvation dynamics in lipid bilayers or aqueous environments for 100+ ns.

- ADMET prediction : Use SwissADME to estimate permeability and metabolic stability .

Data Contradiction and Validation

Q. Why do different studies report varying solubility profiles for this compound?

- Methodological Answer : Address variability by standardizing protocols:

- Solvent pre-saturation : Equilibrate solvents (e.g., DMSO, PBS) at 25°C before testing.

- Analytical consistency : Use nephelometry for turbidity measurements or HPLC for concentration quantification.

- Report conditions : Document ionic strength and buffer composition, as chloride ions may affect solubility .

Q. How to validate the compound’s supramolecular assembly in solution?

- Methodological Answer : Use multi-technique approaches:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.